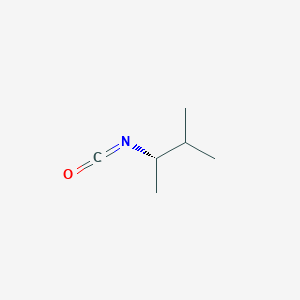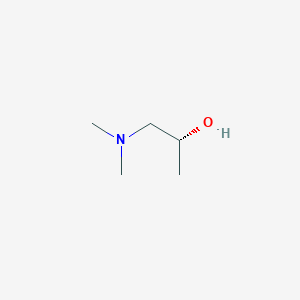
(2S)-2-isocyanato-3-methylbutane
Vue d'ensemble
Description
(2S)-2-isocyanato-3-methylbutane is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Renewable Chemicals and Fuels Production
Fermented 2-methyl-1-propanol (isobutanol) can be catalytically dehydrated to 2-methylpropene (isobutylene), a platform molecule for synthesizing fuels or chemicals. This process, studied over alumina catalysts, demonstrates high conversion and selectivity to isobutylene under certain conditions, indicating the potential for bio-based chemical production (Taylor, Jenni, & Peters, 2010).
Fermentative Production of Isobutene
Bio-based production of isobutene, a chemical currently produced from petrochemical sources, has been explored through fermentative routes from sugars. Despite the requirement for extensive metabolic engineering to achieve viable yields, recent developments suggest the potential for anaerobic production close to theoretical stoichiometry, offering a competitive production cost and reducing reliance on petrochemical sources (van Leeuwen et al., 2012).
Biofuel Production
The engineering of ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli has enabled anaerobic production of 2-methylpropan-1-ol (isobutanol), a leading candidate for biofuel. This development overcomes previous limitations related to cofactor imbalance and demonstrates a pathway to biofuel commercialization with 100% theoretical yield (Bastian et al., 2011).
Chemical Synthesis and Catalysis
The structure and behavior of isobutane and its derivatives have been extensively studied for insights into chemical synthesis and catalysis. Research on the microwave spectra of isotopic species of isobutane, for example, provides data crucial for understanding molecular structure and reactivity, informing the synthesis of other chemicals (Lide, 1960).
Combustion and Fuel Studies
Methylbutanol, including 2-methyl-1-butanol, has been studied as an alternative fuel or blending component for combustion engines. Experimental data on ignition delay times and flame speeds, coupled with chemical kinetic modeling, help elucidate combustion characteristics of larger alcohols, contributing to the development of next-generation biofuels (Park et al., 2015).
Propriétés
IUPAC Name |
(2S)-2-isocyanato-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWKSXDJYECKQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426982 | |
| Record name | (2S)-2-isocyanato-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749261-38-9 | |
| Record name | (2S)-2-isocyanato-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)






